ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate
Description
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate is an ester derivative of the oxylipin 13(S)-hydroxyoctadeca-9,11,15-trienoic acid (13-HOTE). This compound belongs to the broader class of oxygenated fatty acids (oxylipins), which are critical in plant defense mechanisms, immune responses, and signaling pathways . Structurally, it features:
- Three conjugated double bonds at positions 9Z, 11E, and 15Z.
- A 13(S)-hydroxyl group, which confers stereochemical specificity.
- An ethyl ester group at the carboxyl terminus, enhancing its stability and bioavailability compared to the free acid form.
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate |
InChI |
InChI=1S/C20H34O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h5,9,11,13-14,17,19,21H,3-4,6-8,10,12,15-16,18H2,1-2H3/b11-9-,13-5-,17-14+ |
InChI Key |
KTCYKTYHVKFBJI-ZDKYARGRSA-N |
Isomeric SMILES |
CC/C=C\CC(/C=C/C=C\CCCCCCCC(=O)OCC)O |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method involves the use of ethyl alcohol in the presence of an acid catalyst to esterify 13-hydroxy-9,11,15-octadecatrienoic acid . The reaction is carried out under controlled conditions, often involving refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. For instance, recombinant Escherichia coli cells expressing specific enzymes can be used to produce the hydroxy fatty acid precursor, which is then esterified to form the desired compound . This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of 13-oxo-octadeca-9,11,15-trienoate.
Reduction: Formation of ethyl octadecanoate.
Substitution: Formation of ethyl (9Z,11E,15Z)-13-chlorooctadeca-9,11,15-trienoate.
Scientific Research Applications
Ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a bioactive lipid.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism by which ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate exerts its effects involves its interaction with cellular membranes and signaling pathways. The hydroxyl group and double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also modulate the activity of enzymes involved in lipid metabolism and signaling, such as cyclooxygenases and lipoxygenases .
Comparison with Similar Compounds
Hydroxyoctadecatrienoic Acid Derivatives
Key Differences :
Ethyl/Methyl Esters of Oxylipins
Functional Insights :
Analogous Oxylipins in Mammalian Systems
Structural Impact :
Anticancer Activity
- 13-HOTE Ethyl Ester: Reduces ATP levels in HT-29 colon adenocarcinoma cells by 60% at 50 µM, with synergistic effects when combined with 5-fluorouracil .
- Comparison with 15-HEPE: Both compounds show cytotoxicity, but 13-HOTE is more potent against melanoma (IC₅₀ = 25 µM vs. 35 µM for 15-HEPE) .
Q & A
Q. What are the key physico-chemical properties of ethyl (9Z,11E,15Z)-13-hydroxyoctadeca-9,11,15-trienoate, and how do they influence experimental handling?
- Molecular formula : C₂₀H₃₆O₃ (molar mass: 324.5 g/mol) .
- Density : Predicted to be 0.934±0.06 g/cm³ .
- Solubility : Soluble in ethanol (90–100 mg/mL) and organic solvents (e.g., alcohols, ethers) .
- Storage : Requires storage at 2–8°C in a sealed container to prevent decomposition .
- Methodological Note : Due to its instability at high temperatures, avoid exposure to heat during synthesis or storage. Use inert atmospheres (e.g., nitrogen) to minimize oxidation .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : Essential for confirming stereochemistry (e.g., Z/E configuration of double bonds) and hydroxyl group placement .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) and detects degradation products .
- Mass Spectrometry (MS) : Provides molecular weight confirmation (324.5 g/mol) and fragmentation patterns .
- Polarimetry : Critical for distinguishing enantiomers (e.g., 13S vs. 13R configurations) .
Q. What biological sources or synthetic pathways are documented for this compound?
- Natural occurrence : Structurally related hydroxyoctadecatrienoic acids are reported in Capsicum annuum and algae (Skeletonema marinoi) .
- Synthetic routes : Typically derived via esterification of (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid with ethanol, catalyzed by acid or enzymatic methods .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 13S vs. 13R) impact biological activity, and what methods resolve these differences?
Q. What experimental strategies address instability during synthesis or storage?
Q. How can researchers reconcile discrepancies in reported solubility or stability data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
